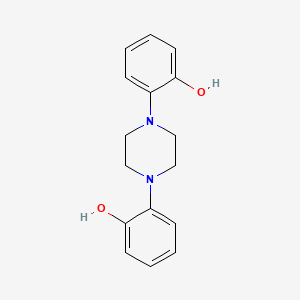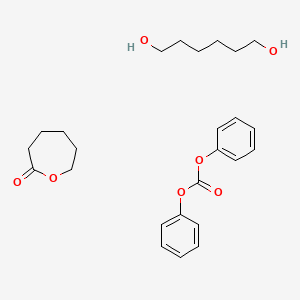
2,2'-(Piperazine-1,4-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Piperazine-1,4-diyl)diphenol is an organic compound characterized by the presence of a piperazine ring bonded to two phenol groups
Métodos De Preparación
The synthesis of 2,2’-(Piperazine-1,4-diyl)diphenol typically involves the reaction of piperazine with phenol derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods may involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2,2’-(Piperazine-1,4-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ether or ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2’-(Piperazine-1,4-diyl)diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(Piperazine-1,4-diyl)diphenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The compound’s phenolic groups play a crucial role in its ability to form hydrogen bonds with target molecules .
Comparación Con Compuestos Similares
2,2’-(Piperazine-1,4-diyl)diphenol can be compared with similar compounds such as:
4,4’-Dichloro-2,2’-(piperazine-1,4-diyl-dimethyl-ene)diphenol: This compound has similar structural features but includes chlorine atoms, which can alter its chemical properties.
2,2’-(Piperazine-1,4-diyl)diethanol: This compound has ethanol groups instead of phenol groups, affecting its reactivity and applications.
The uniqueness of 2,2’-(Piperazine-1,4-diyl)diphenol lies in its specific combination of a piperazine ring and phenol groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
106021-55-0 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyphenyl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C16H18N2O2/c19-15-7-3-1-5-13(15)17-9-11-18(12-10-17)14-6-2-4-8-16(14)20/h1-8,19-20H,9-12H2 |
Clave InChI |
WPLCWWULSFXWOO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)



